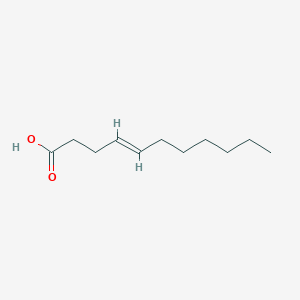

4-Undecenoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H20O2 |

|---|---|

Molecular Weight |

184.27 g/mol |

IUPAC Name |

(E)-undec-4-enoic acid |

InChI |

InChI=1S/C11H20O2/c1-2-3-4-5-6-7-8-9-10-11(12)13/h7-8H,2-6,9-10H2,1H3,(H,12,13)/b8-7+ |

InChI Key |

KHDNXEYJITXOKI-BQYQJAHWSA-N |

SMILES |

CCCCCCC=CCCC(=O)O |

Isomeric SMILES |

CCCCCC/C=C/CCC(=O)O |

Canonical SMILES |

CCCCCCC=CCCC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 10-Undecenoic Acid from Ricinoleic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the synthesis of 10-undecenoic acid from ricinoleic acid, a key fatty acid component of castor oil. It is important to note that the primary, and industrially significant, unsaturated fatty acid obtained from the pyrolysis of ricinoleic acid is 10-undecenoic acid , not its isomer, 4-undecenoic acid. This document will focus on the well-established pyrolysis-based methods for producing 10-undecenoic acid, a valuable bifunctional molecule used in the production of polymers like Nylon-11, as well as in the manufacturing of pharmaceuticals, cosmetics, and perfumes.[1][2]

The core of this process involves the thermal cracking of ricinoleic acid or its esters, which cleaves the molecule to yield 10-undecenoic acid and heptanal.[1] This guide will detail the reaction mechanisms, experimental protocols, and quantitative data associated with this transformation.

Reaction Mechanism and Process Overview

The synthesis of 10-undecenoic acid from ricinoleic acid is primarily achieved through a pyrolysis reaction, which is a thermal decomposition process.[1] The generally accepted mechanism for this reaction is a McLafferty-type rearrangement.[3] When ricinoleic acid or its methyl ester is subjected to high temperatures, typically in the range of 400-600°C, the C11-C12 bond cleaves, resulting in the formation of two smaller molecules: 10-undecenoic acid (or its methyl ester) and heptanal.[1][4][5]

The overall process can be broken down into the following key stages:

-

Preparation of Starting Material: While ricinoleic acid can be used directly, it is often preferable to first convert it to its methyl ester, methyl ricinoleate.[6] This is typically achieved through the transesterification of castor oil with methanol.[4][7] The use of the methyl ester is favored as it is more stable under the high temperatures of pyrolysis and can lead to higher yields of the desired products.[6]

-

Pyrolysis: The methyl ricinoleate is then subjected to pyrolysis, often in the presence of steam or an inert gas. The steam helps to maintain a uniform temperature and minimize side reactions.[1] Various reactor types have been employed for this step, including tubular reactors and, more recently, microwave-assisted reactors for more efficient heating.[4][6][8]

-

Product Separation and Purification: The pyrolysis products, a mixture of methyl 10-undecenoate, heptanal, and unreacted starting material, are condensed and then separated, typically through fractional distillation.

-

Hydrolysis (if starting with methyl ricinoleate): The purified methyl 10-undecenoate is then hydrolyzed to yield the final product, 10-undecenoic acid.[1]

Experimental Protocols

Preparation of Methyl Ricinoleate from Castor Oil

This protocol describes a typical transesterification reaction to produce methyl ricinoleate.

Materials:

-

Castor oil

-

Anhydrous methanol

-

Potassium hydroxide (KOH) as a catalyst

-

Ethyl acetate

-

Distilled water

Procedure:

-

Dissolve a catalytic amount of KOH in anhydrous methanol to prepare a KOH-methanol solution.

-

In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, add a measured amount of castor oil.

-

Heat the castor oil to the desired reaction temperature (e.g., 60-65°C).

-

Add the KOH-methanol solution to the heated castor oil while stirring. The molar ratio of methanol to oil is a critical parameter to optimize, with ratios around 6:1 being common.[7]

-

Continue the reaction with stirring for a specified time (e.g., 1-6 hours) until the reaction is complete, which can be monitored by techniques like thin-layer chromatography (TLC) or by measuring the viscosity of the reaction mixture.[7]

-

After the reaction, transfer the mixture to a separatory funnel and allow the layers to separate. The lower layer will be glycerol.

-

Wash the upper methyl ester layer multiple times with warm distilled water until the washings are neutral.

-

Dry the methyl ricinoleate layer over anhydrous sodium sulfate and then remove any residual water and methanol by vacuum distillation.[7] The purity of the resulting methyl ricinoleate can be determined by gas chromatography (GC).[4][7]

Pyrolysis of Methyl Ricinoleate

This protocol outlines a general procedure for the pyrolysis of methyl ricinoleate in a laboratory-scale tubular reactor.

Materials:

-

Purified methyl ricinoleate

-

Inert packing material for the reactor (e.g., glass beads, ceramic Raschig rings)

Equipment:

-

High-temperature tube furnace

-

Quartz or stainless steel reactor tube

-

Metering pump for feeding the methyl ricinoleate

-

Condensation system (e.g., a series of cold traps)

-

Vacuum pump (optional, for reduced pressure pyrolysis)

Procedure:

-

Pack the reactor tube with an inert material and place it in the tube furnace.

-

Heat the furnace to the desired pyrolysis temperature, which can range from 400°C to over 600°C.[1][9]

-

If conducting the pyrolysis under reduced pressure, connect the system to a vacuum pump and bring it to the desired pressure.

-

Use a metering pump to introduce the methyl ricinoleate into the heated reactor at a controlled flow rate. The feedstock can be preheated before entering the reactor.[9]

-

The pyrolysis vapors exit the reactor and pass through a condensation system to collect the liquid products.

-

The collected pyrolysate, containing methyl 10-undecenoate, heptanal, and other byproducts, is then subjected to fractional distillation to separate the components based on their boiling points.

Quantitative Data

The yield of 10-undecenoic acid and heptanal is highly dependent on the reaction conditions. The following tables summarize data from various studies.

| Starting Material | Temperature (°C) | Pressure | Catalyst/Conditions | Yield of Methyl 10-undecenoate (%) | Yield of Heptanal (%) | Reference |

| Methyl Ricinoleate | 562 | Atmospheric | - | 47.9 | 28.0 | [8] |

| Methyl Ricinoleate | 520 | Atmospheric | Inductively heated reactor | 56.1 | 60.2 | [8] |

| Methyl Ricinoleate | 550-600 | Atmospheric | Steam | Not specified | Not specified | [1] |

| Methyl Ricinoleate | 450 | Atmospheric | Catalytic cracking | Not specified | Not specified | [9] |

| Castor Oil | 530 | Not specified | 25% distilled water | 16.5 (as undecylenic acid) | Not specified | [10] |

| Ricinoleic Acid | 530 | Not specified | 25% distilled water | 17.8 (as undecylenic acid) | 15.2 | [10] |

Visualizations

Synthesis Pathway from Castor Oil

Caption: Overall workflow for the synthesis of 10-undecenoic acid from castor oil.

Logical Relationship of Pyrolysis Parameters

Caption: Key parameters influencing the pyrolysis of methyl ricinoleate.

Conclusion

The synthesis of 10-undecenoic acid from ricinoleic acid via pyrolysis is a well-established and industrially important process. By optimizing reaction conditions such as temperature, pressure, and feedstock purity, high yields of this valuable chemical intermediate can be achieved. The use of methyl ricinoleate as the starting material is generally preferred to minimize side reactions and improve the overall efficiency of the process. Further research into novel reactor designs, such as microwave-assisted systems, continues to enhance the yield and sustainability of 10-undecenoic acid production.

References

- 1. Undecylenic acid - Wikipedia [en.wikipedia.org]

- 2. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. scispace.com [scispace.com]

- 8. researchgate.net [researchgate.net]

- 9. CN103819330A - Method for preparing 10-undecenoic acid and heptanal through catalytic cracking - Google Patents [patents.google.com]

- 10. GREEN CHEMICAL PRODUCTION BASED ON THERMAL CRACKING OF INEDIBLE VEGETABLE OIL: Original scientific paper | Chemical Industry & Chemical Engineering Quarterly [ache-pub.org.rs]

Natural Sources of 4-Undecenoic Acid: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide addresses the natural sources of 4-Undecenoic acid. Extensive literature review reveals a significant finding: there is a notable absence of documented natural sources for this compound . While the compound is a known chemical entity, its presence in plants, animals, or microorganisms has not been substantially reported in scientific literature. In stark contrast, its isomer, 10-Undecenoic acid (commonly known as undecylenic acid) , is a well-documented natural product with significant industrial and pharmaceutical applications. This guide, therefore, provides a comprehensive overview of the natural sources, biosynthesis, and biological activities of 10-Undecenoic acid as a crucial comparative analogue, offering valuable context for researchers and professionals in drug development.

This compound: An Elusive Natural Product

Despite its defined chemical structure, searches of scientific databases and literature provide no significant evidence of this compound being isolated from a natural source. Both the (E) and (Z) isomers of this compound are recognized as chemical compounds, but their natural occurrence remains undocumented. This suggests that if this compound does exist in nature, it is likely in trace amounts that have yet to be identified or is not a common metabolite in the organisms studied to date.

The Prevalent Isomer: 10-Undecenoic Acid (Undecylenic Acid)

In contrast to the scarcity of information on this compound, its terminal-double-bond isomer, 10-Undecenoic acid, is a readily available natural fatty acid.

Primary Natural Sources

The principal natural source of 10-Undecenoic acid is castor oil , derived from the seeds of the castor bean plant (Ricinus communis).[1][2][3][4] It is not present as a free fatty acid in the oil but is produced through the pyrolysis of ricinoleic acid, which constitutes about 90% of the fatty acids in castor oil.[1][4] This process is the primary commercial method for producing undecylenic acid.

Another reported natural source of 10-Undecenoic acid is human sweat .[2][3][4] It is one of the fatty acids that contribute to the body's natural antifungal defenses on the skin.

Quantitative Data

The concentration of ricinoleic acid in castor oil is high, making it a rich source for the production of 10-Undecenoic acid. The yield of undecylenic acid from the pyrolysis of castor oil is significant, making it an industrially viable process. Specific quantitative data for the concentration of 10-Undecenoic acid in human sweat is less readily available and can vary based on individual factors.

Table 1: Primary Sources and Production of 10-Undecenoic Acid

| Source | Precursor | Production Method | Typical Yield |

| Castor Oil (Ricinus communis) | Ricinoleic Acid | Pyrolysis | Industrially significant |

| Human Sweat | - | Natural Secretion | Variable, trace amounts |

Experimental Protocols

Detailed experimental protocols are available for the production, extraction, and analysis of 10-Undecenoic acid. Due to the lack of natural sources for this compound, these protocols serve as a methodological reference for undecenoic acid isomers.

Production of 10-Undecenoic Acid from Castor Oil

A common laboratory and industrial-scale method involves the pyrolysis of castor oil or purified ricinoleic acid.

Protocol:

-

Saponification of Castor Oil: Reflux castor oil with an excess of sodium hydroxide solution to hydrolyze the triglycerides into glycerol and sodium ricinoleate.

-

Acidification: Acidify the soap solution with a strong acid (e.g., sulfuric acid) to precipitate the free fatty acids, primarily ricinoleic acid.

-

Isolation of Ricinoleic Acid: Separate the precipitated fatty acids, wash with water to remove impurities, and dry.

-

Pyrolysis: Heat the isolated ricinoleic acid under vacuum. The pyrolysis typically occurs at temperatures between 450-500°C.

-

Distillation: The pyrolysis products, primarily 10-undecenoic acid and heptanal, are collected by distillation.

-

Purification: Further purification of the 10-undecenoic acid can be achieved by fractional distillation or crystallization.

Extraction and Analysis of Undecenoic Acid Isomers

The analysis of undecenoic acid isomers, such as distinguishing between the 4- and 10-isomers, typically involves chromatographic and spectroscopic methods.

Protocol for Analysis:

-

Lipid Extraction: For a biological sample, extract total lipids using a solvent system like chloroform:methanol (2:1, v/v).

-

Saponification and Methylation: Saponify the lipid extract to release free fatty acids and then methylate the fatty acids to form fatty acid methyl esters (FAMEs) using a reagent like BF3-methanol. FAMEs are more volatile and suitable for gas chromatography.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

Column: Use a polar capillary column (e.g., a wax or ionic liquid column) to achieve separation of the positional isomers.

-

Temperature Program: An optimized temperature gradient is crucial for resolving the isomers.

-

Mass Spectrometry: The mass spectra of the FAMEs will show characteristic fragmentation patterns that can help in identifying the position of the double bond, although this can be challenging. Electron ionization (EI) is commonly used.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR and ¹³C NMR spectroscopy of the isolated and purified isomers can definitively determine the position of the double bond by analyzing the chemical shifts and coupling constants of the protons and carbons adjacent to and involved in the double bond.

-

Biological Activity and Signaling Pathways

While no specific biological activities or signaling pathways have been described for this compound, 10-Undecenoic acid is well-known for its potent antifungal properties .[2][5]

Antifungal Mechanism of 10-Undecenoic Acid

The primary mechanism of action of 10-Undecenoic acid against fungi, particularly Candida albicans, involves the disruption of fungal cell membranes and inhibition of morphogenesis.[5]

-

Membrane Disruption: As a fatty acid, it can integrate into the fungal cell membrane, increasing its permeability and leading to the leakage of essential intracellular components.

-

Inhibition of Hyphal Growth: It inhibits the transition from the yeast form to the more virulent hyphal form in Candida albicans, a critical step in the establishment of infection.[5]

-

Enzyme Inhibition: It is suggested that undecylenic acid may inhibit enzymes involved in fatty acid biosynthesis within the fungal cell.

The following diagram illustrates the proposed antifungal mechanism of action of 10-Undecenoic acid.

Caption: Antifungal mechanism of 10-Undecenoic acid.

Experimental and Analytical Workflow

The following diagram outlines a general workflow for the investigation of undecenoic acid isomers from a potential natural source.

Caption: Workflow for undecenoic acid isomer analysis.

Conclusion and Future Perspectives

The current body of scientific literature does not support the existence of significant natural sources of this compound. Researchers and drug development professionals seeking to work with this specific isomer will likely need to rely on chemical synthesis. In contrast, 10-Undecenoic acid, derived from castor oil, is a readily available and well-characterized natural fatty acid with established biological activity, particularly as an antifungal agent.

Future research involving advanced analytical techniques, such as high-resolution mass spectrometry and multi-dimensional chromatography, applied to a wider range of unexplored biological sources may yet reveal the presence of this compound in nature. Until such discoveries are made, 10-Undecenoic acid remains the key naturally occurring C11 monounsaturated fatty acid of significant scientific and commercial interest. This guide highlights the importance of precise isomer identification in the study of fatty acids and underscores the current knowledge gap regarding the natural occurrence of this compound.

References

- 1. Undecylenic acid - Wikipedia [en.wikipedia.org]

- 2. caringsunshine.com [caringsunshine.com]

- 3. altmedrev.com [altmedrev.com]

- 4. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of 4-Undecenoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Undecenoic acid, a monounsaturated fatty acid, and its derivatives are emerging as a versatile class of bioactive molecules with a broad spectrum of therapeutic applications. Historically recognized for its antifungal properties, recent research has unveiled its potential in anticancer and antioxidant therapies. This technical guide provides an in-depth overview of the biological activities of this compound derivatives, presenting key quantitative data, detailed experimental protocols, and elucidating the underlying signaling pathways to support further research and drug development in this promising area.

Biological Activities of this compound and Its Derivatives

The biological effects of this compound and its synthesized derivatives are multifaceted, ranging from direct antimicrobial action to the modulation of complex cellular pathways in cancer. The following sections summarize the key findings in antifungal, anticancer, and antioxidant activities.

Antifungal Activity

This compound, also known as undecylenic acid, is a well-established antifungal agent. It is a component of many topical treatments for fungal skin infections.[1] Its mechanism of action is primarily attributed to the disruption of fungal cell membrane integrity.[1] By integrating into the lipid bilayer, it increases membrane permeability, leading to the leakage of essential intracellular components and ultimately cell death.[1] Furthermore, it has been shown to interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane.[1]

Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives as anticancer agents. A novel formulation of undecylenic acid with L-Arginine, designated GS-1, has demonstrated significant pro-apoptotic activity in various human tumor cell lines.[2][3][4] This activity is mediated through a caspase-dependent pathway, involving the reduction of the mitochondrial membrane potential.[2][3][4] The uptake of this formulation into cancer cells is facilitated by the Fatty Acid Transport Protein 2 (FATP2).[2][3][4]

Furthermore, lipoconjugates of methyl 10-undecenoate with phenolic acids have exhibited cytotoxic effects against a panel of cancer cell lines.[5][6] Similarly, sulfated derivatives of undecenoic acid-amino acid hybrids have shown promising cytotoxicity against prostate cancer cells.[7][8]

Antioxidant Activity

Derivatives of this compound have also been evaluated for their antioxidant properties. Lipoconjugates of methyl 10-undecenoate with various phenolic acids have demonstrated notable radical scavenging activity in the 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[5][6] Non-sulfated undecenoic acid-amino acid derivatives have also been reported to possess moderate antioxidant activities.[7][8]

Data Presentation

The following tables summarize the quantitative data on the biological activities of various this compound derivatives.

Table 1: Anticancer Activity of this compound Derivatives (IC50 values in µM)

| Derivative | Cell Line | IC50 (µM) | Reference |

| Undecylenic acid:L-Arginine (GS-1) | HeLa | ~2700 | [9] |

| Undecylenic acid:L-Arginine (GS-1) | A549 | ~2700 | [9] |

| Undecylenic acid:L-Arginine (GS-1) | Jurkat | ~2000 | [9] |

| Undecylenic acid:L-Arginine (GS-1) | U937 | ~1800 | [9] |

| Methyl 10-undecenoate-caffeic acid lipoconjugate | MDA-MB-231 | 25.3 | [10] |

| Methyl 10-undecenoate-caffeic acid lipoconjugate | SKOV3 | 29.8 | [10] |

| Methyl 10-undecenoate-caffeic acid lipoconjugate | MCF7 | 35.6 | [10] |

| Methyl 10-undecenoate-caffeic acid lipoconjugate | DU 145 | 31.4 | [10] |

| Methyl 10-undecenoate-caffeic acid lipoconjugate | HepG2 | 28.7 | [10] |

| Methyl 10-undecenoate-ferulic acid lipoconjugate | MDA-MB-231 | 30.1 | [10] |

| Methyl 10-undecenoate-ferulic acid lipoconjugate | SKOV3 | 33.5 | [10] |

| Methyl 10-undecenoate-ferulic acid lipoconjugate | MCF7 | 41.2 | [10] |

| Methyl 10-undecenoate-ferulic acid lipoconjugate | DU 145 | 36.8 | [10] |

| Methyl 10-undecenoate-ferulic acid lipoconjugate | HepG2 | 32.4 | [10] |

| Methyl 10-undecenoate-sinapic acid lipoconjugate | MDA-MB-231 | 28.9 | [10] |

| Methyl 10-undecenoate-sinapic acid lipoconjugate | SKOV3 | 31.2 | [10] |

| Methyl 10-undecenoate-sinapic acid lipoconjugate | MCF7 | 38.4 | [10] |

| Methyl 10-undecenoate-sinapic acid lipoconjugate | DU 145 | 34.6 | [10] |

| Methyl 10-undecenoate-sinapic acid lipoconjugate | HepG2 | 30.1 | [10] |

| Methyl 10-undecenoate-coumaric acid lipoconjugate | MDA-MB-231 | 32.7 | [10] |

| Methyl 10-undecenoate-coumaric acid lipoconjugate | SKOV3 | 36.8 | [10] |

| Methyl 10-undecenoate-coumaric acid lipoconjugate | MCF7 | 45.1 | [10] |

| Methyl 10-undecenoate-coumaric acid lipoconjugate | DU 145 | 39.2 | [10] |

| Methyl 10-undecenoate-coumaric acid lipoconjugate | HepG2 | 35.5 | [10] |

| Methyl 10-undecenoate-cinnamic acid lipoconjugate | MDA-MB-231 | >50 | [10] |

| Methyl 10-undecenoate-cinnamic acid lipoconjugate | SKOV3 | >50 | [10] |

| Methyl 10-undecenoate-cinnamic acid lipoconjugate | MCF7 | >50 | [10] |

| Methyl 10-undecenoate-cinnamic acid lipoconjugate | DU 145 | >50 | [10] |

| Methyl 10-undecenoate-cinnamic acid lipoconjugate | HepG2 | >50 | [10] |

Table 2: Antioxidant Activity of this compound Derivatives

| Derivative | Assay | Activity Metric | Value | Reference |

| Methyl 10-undecenoate-caffeic acid lipoconjugate | DPPH Radical Scavenging | % Inhibition | 89.5 | [10] |

| Methyl 10-undecenoate-ferulic acid lipoconjugate | DPPH Radical Scavenging | % Inhibition | 75.2 | [10] |

| Methyl 10-undecenoate-sinapic acid lipoconjugate | DPPH Radical Scavenging | % Inhibition | 82.1 | [10] |

| Methyl 10-undecenoate-coumaric acid lipoconjugate | DPPH Radical Scavenging | % Inhibition | 68.4 | [10] |

| Methyl 10-undecenoate-cinnamic acid lipoconjugate | DPPH Radical Scavenging | % Inhibition | 45.3 | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Synthesis of Methyl 10-undecenoate-phenolic acid Lipoconjugates

This protocol describes a three-step synthesis of methyl 10-undecenoate-phenolic acid lipoconjugates.

Step 1: Methylation of 10-Undecenoic Acid

-

Dissolve 10-undecenoic acid in methanol containing 2% sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 10-undecenoate.

Step 2: Thiol-ene Reaction

-

To a solution of methyl 10-undecenoate in a suitable solvent (e.g., methanol), add cysteamine hydrochloride and a radical initiator (e.g., AIBN).

-

Reflux the mixture under an inert atmosphere for 24 hours.

-

Cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the resulting amino thioether by column chromatography.

Step 3: Amide Coupling

-

Dissolve the amino thioether and a selected phenolic acid in an appropriate solvent (e.g., DMF).

-

Add a coupling agent (e.g., HBTU) and a base (e.g., DIPEA).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Filter, concentrate, and purify the final lipoconjugate by column chromatography.

Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Prepare a suspension of the fungal colonies in sterile saline to a turbidity equivalent to a 0.5 McFarland standard.

-

Further dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add 100 µL of the fungal inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a drug-free well as a growth control and an uninoculated well as a sterility control.

-

Incubate the plates at 35°C for 24-48 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control.

-

Antioxidant Activity: DPPH Radical Scavenging Assay

-

Preparation of DPPH Solution:

-

Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

-

-

Assay Procedure:

-

Add a specific volume of various concentrations of the this compound derivative solution to a test tube.

-

Add the methanolic DPPH solution to the test tube and mix thoroughly.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 517 nm using a spectrophotometer.

-

A control sample containing methanol instead of the test compound is also measured.

-

-

Calculation of Scavenging Activity:

-

The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

-

Signaling Pathways and Experimental Workflows

The biological activities of this compound derivatives are underpinned by their interaction with specific cellular pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms and a typical experimental workflow.

References

- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 2. Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel Formulation of Undecylenic Acid induces Tumor Cell Apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. BJOC - Synthesis and evaluation of anti-oxidant and cytotoxic activities of novel 10-undecenoic acid methyl ester based lipoconjugates of phenolic acids [beilstein-journals.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmacyjournal.in [pharmacyjournal.in]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

4-Undecenoic Acid's Mechanism of Action in Fungi: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Undecenoic acid, also known as undecylenic acid, is a monounsaturated fatty acid with well-documented antifungal properties. It is a naturally occurring compound, found in human sweat, and is commercially produced by the pyrolysis of ricinoleic acid from castor oil.[1] For decades, it has been utilized as an active ingredient in various topical over-the-counter antifungal treatments for dermatophytosis, such as athlete's foot (tinea pedis), ringworm (tinea corporis), and jock itch (tinea cruris), as well as for infections caused by Candida species.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms through which this compound exerts its antifungal effects, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Antifungal Mechanisms

The antifungal action of this compound is multifaceted, primarily targeting the fungal cell membrane and key metabolic processes essential for fungal growth, morphogenesis, and virulence.

Disruption of Fungal Cell Membrane Integrity

One of the primary mechanisms of this compound is the disruption of the fungal cell membrane's structure and function.[1] As a fatty acid, it can integrate into the lipid bilayer of the fungal cell membrane, which leads to a destabilization of the membrane structure and an increase in its permeability.[1] This disruption results in the leakage of essential intracellular components, ultimately leading to cell death.[1]

Inhibition of Ergosterol Biosynthesis

Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity and integrity. This compound has been observed to interfere with the normal metabolic processes of fungal cells by inhibiting the synthesis of ergosterol.[1] By disrupting the ergosterol biosynthesis pathway, this compound compromises the structural and functional stability of the fungal cell membrane, enhancing its antifungal efficacy.[1]

Inhibition of Fatty Acid Biosynthesis

Inhibition of Morphogenesis and Biofilm Formation

In dimorphic fungi like Candida albicans, the transition from a yeast-like form to a filamentous hyphal form is a key virulence factor, enabling tissue invasion and biofilm formation. This compound effectively inhibits this morphological transition.[2][5][6] Studies have shown that at concentrations above 4 mM, the transition from yeast to the filamentous phase is ultimately abolished in C. albicans.[2][5] This inhibition of hyphal growth is a crucial component of its mechanism, as it prevents the fungus from establishing a more invasive and persistent infection.[6]

Furthermore, this compound has been shown to be a potent inhibitor of C. albicans biofilm formation, with an optimal concentration of above 3 mM.[2][5] Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which are notoriously resistant to antifungal agents. By preventing biofilm formation, this compound renders the fungal cells more susceptible to treatment.

Downregulation of Virulence-Associated Genes

At the molecular level, this compound has been demonstrated to decrease the transcription of several genes associated with virulence in C. albicans. Notably, the expression of genes encoding secreted aspartyl proteases (SAPs), lipases, and phospholipases is significantly reduced in the presence of the compound.[2][5] These hydrolytic enzymes are crucial for nutrient acquisition and host tissue degradation. Additionally, hyphal formation-related genes, such as HWP1, are significantly downregulated, further contributing to the inhibition of biofilm formation and virulence.[2][5]

Quantitative Data on Antifungal Activity

The following tables summarize the available quantitative data on the antifungal efficacy of this compound against various fungal species.

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Various Fungi

| Fungal Species | Strain | MIC (µg/mL) | MIC (mM) | Reference(s) |

| Candida albicans | ATCC 90028 | - | >3 | [2][5] |

| Candida albicans | - | - | MIC90 < 0.0125% (w/v) | [7] |

| Trichophyton mentagrophytes | - | 3 | - | [8] |

| Trichophyton rubrum | - | Not specified | Not specified | [2][9] |

| Epidermophyton floccosum | - | Not specified | Not specified | [2][9] |

| Microsporum audouinii | - | Not specified | Not specified | [2] |

| Microsporum gypseum | - | Not specified | Not specified | [8] |

Note: The MIC values can vary depending on the specific strain and the testing methodology used.

Table 2: Effect of this compound on Candida albicans Biofilm Formation and Gene Expression

| Parameter | Concentration | Effect | Reference(s) |

| Biofilm Formation | > 3 mM | Effective inhibition | [2][5] |

| Morphological Transition (Yeast to Hypha) | > 4 mM | Abolished | [2][5] |

| SAP Gene Expression | 3 mM | Significant reduction | [2] |

| HWP1 Gene Expression | 3 mM | Significant reduction | [2][5] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against fungal isolates can be determined using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) guidelines with some modifications for fatty acids.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

RPMI-1640 medium buffered with MOPS

-

96-well microtiter plates

-

Fungal inoculum, standardized to a specific concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL)

-

Spectrophotometer or microplate reader

Protocol:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates.

-

Add the standardized fungal inoculum to each well.

-

Include a positive control (fungal inoculum without the test compound) and a negative control (medium only).

-

Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).

-

The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the positive control, which can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

Fungal Biofilm Inhibition Assay (XTT Reduction Assay)

This assay quantifies the metabolic activity of fungal cells within a biofilm, providing an indirect measure of biofilm viability.

Materials:

-

2,3-bis(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide (XTT)

-

Menadione

-

Phosphate-buffered saline (PBS)

-

96-well flat-bottom microtiter plates

-

Fungal inoculum

Protocol:

-

Prepare a standardized fungal cell suspension in a suitable medium (e.g., RPMI-1640).

-

Dispense the cell suspension into the wells of a 96-well plate.

-

Add varying concentrations of this compound to the wells. Include a no-drug control.

-

Incubate the plate at 37°C for a period sufficient for biofilm formation (e.g., 24-48 hours).

-

After incubation, gently wash the wells with PBS to remove planktonic cells.

-

Prepare the XTT-menadione solution.

-

Add the XTT-menadione solution to each well and incubate in the dark at 37°C for a specified time (e.g., 2-3 hours).

-

Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

The percentage of biofilm inhibition is calculated relative to the control wells.

Quantification of Ergosterol

This protocol allows for the quantification of ergosterol from fungal cells to assess the impact of this compound on its synthesis.

Materials:

-

Fungal cell pellets (treated and untreated with this compound)

-

Alcoholic potassium hydroxide (KOH) solution (25% w/v in ethanol)

-

n-Heptane

-

Spectrophotometer

Protocol:

-

Harvest fungal cells by centrifugation and wash with sterile distilled water.

-

Determine the wet weight of the cell pellet.

-

Add alcoholic KOH solution to the cell pellet and vortex vigorously.

-

Incubate the suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.

-

Allow the tubes to cool to room temperature.

-

Extract the sterols by adding a mixture of sterile distilled water and n-heptane, followed by vigorous vortexing.

-

Separate the n-heptane layer (upper layer) containing the sterols.

-

Scan the absorbance of the heptane layer from 240 to 300 nm using a spectrophotometer.

-

The presence of ergosterol and the late sterol intermediate 24(28)-dehydroergosterol (DHE) results in a characteristic four-peaked curve. The amount of ergosterol can be calculated based on the absorbance values at specific wavelengths (281.5 nm and 230 nm) and the wet weight of the cell pellet.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways potentially affected by this compound and a typical experimental workflow for its analysis.

References

- 1. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. my.clevelandclinic.org [my.clevelandclinic.org]

- 4. anaturalhealingcenter.com [anaturalhealingcenter.com]

- 5. Antifungal effects of undecylenic acid on the biofilm formation of Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. thecandidadiet.com [thecandidadiet.com]

- 7. mdpi.com [mdpi.com]

- 8. journals.asm.org [journals.asm.org]

- 9. Comparison of in vitro activity of undecylenic acid and tolnaftate against athlete's foot fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and history of 4-Undecenoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Undecenoic acid, a monounsaturated fatty acid with the chemical formula C₁₁H₂₀O₂, is a molecule of growing interest in biochemical research. While its isomer, 10-undecenoic acid (undecylenic acid), is well-known for its antifungal properties, this compound presents a unique structural motif that warrants distinct investigation. The internal position of the double bond in this compound, as opposed to the terminal double bond in undecylenic acid, confers different physicochemical properties that may translate to unique biological activities. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and known properties of this compound, with a focus on providing detailed experimental methodologies and data for the scientific community.

Discovery and History

The specific discovery of this compound is not well-documented in readily available historical records. Its history is intertwined with the broader discovery and characterization of unsaturated fatty acids. The foundational work in the field was laid in the early 20th century, challenging the belief that fats were solely a source of energy.

These seminal discoveries established the essentiality of unsaturated fatty acids and paved the way for more detailed investigations into their diverse structures and functions, including the characterization of various isomers of fatty acids like undecenoic acid. While much of the research on undecenoic acid has focused on the 10-undecenoic isomer (undecylenic acid) for its well-established antifungal properties, the unique isomeric structure of this compound makes it a subject of academic interest for fundamental biochemical studies.[1]

Physicochemical Properties

The location of the double bond at the fourth carbon position in this compound influences its three-dimensional structure and, consequently, its physical and chemical characteristics. It exists as two geometric isomers: (Z)-4-undecenoic acid (cis) and (E)-4-undecenoic acid (trans).

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₂ | PubChem |

| Molecular Weight | 184.28 g/mol | PubChem |

| IUPAC Name | (4E)-undec-4-enoic acid / (4Z)-undec-4-enoic acid | PubChem |

| Melting Point | 14-16 °C ((Z)-isomer) | Benchchem[1] |

| logP | ~4.2 | Benchchem[1] |

| Solubility | Lipophilic; requires surfactants (e.g., Tween-80) for aqueous solubility. | Benchchem[1] |

| Stability | Degrades under strong acids/alkalis; should be stored in an inert atmosphere. | Benchchem[1] |

Synthesis and Experimental Protocols

The synthesis of this compound, particularly with stereochemical control to obtain the desired (Z) or (E) isomer, can be achieved through several established organic chemistry reactions.

Synthesis of (Z)-4-Undecenoic Acid

Established methods for synthesizing (Z)-4-undecenoic acid include the catalytic isomerization of alkynes or the Wittig reaction with controlled stereochemistry.[1]

Experimental Protocol: Wittig Reaction (General Procedure)

This protocol outlines a general approach to the synthesis of a (Z)-alkene, which can be adapted for this compound.

-

Step 1: Ylide Preparation. A phosphonium salt, such as heptyltriphenylphosphonium bromide, is treated with a strong base (e.g., n-butyllithium or sodium hydride) in an aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to generate the corresponding ylide. The reaction is typically carried out under an inert atmosphere (e.g., nitrogen or argon) at low temperatures (e.g., 0 °C to -78 °C).

-

Step 2: Reaction with Aldehyde. The appropriate aldehyde, in this case, 4-oxobutanoic acid or a protected derivative, is added to the ylide solution. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature.

-

Step 3: Workup and Purification. The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The organic layer is washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the (Z)-4-undecenoic acid.

To favor the formation of the (Z)-isomer, polar aprotic solvents and salt-free ylides are often employed.

Synthesis of (E)-4-Undecenoic Acid

The (E)-isomer can be synthesized using modifications of the Wittig reaction, such as the Schlosser modification, or through other stereoselective methods like the Julia olefination.

Analytical Methodologies

Accurate quantification of this compound in biological matrices is crucial for understanding its potential roles. Chromatographic techniques are the primary methods for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Derivatization: To improve volatility for GC analysis, the carboxylic acid group of this compound is typically derivatized. A common method is trimethylsilyl (TMS) derivatization.[1]

-

Protocol: TMS Derivatization (General). A sample containing this compound is dried completely and then treated with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a suitable solvent like pyridine or acetonitrile. The reaction is heated (e.g., at 60-80 °C) for a specified time to ensure complete derivatization.

-

GC-MS Parameters: The derivatized sample is then injected into a GC-MS system. A non-polar or medium-polarity capillary column is typically used for separation. The mass spectrometer is operated in electron ionization (EI) mode, and the characteristic fragmentation pattern of the TMS-derivatized this compound is used for identification and quantification.

-

Limit of Detection (LOD): A reported LOD for a similar derivatized fatty acid is approximately 0.1 µg/mL.[1]

High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reversed-phase column is commonly used for the separation of fatty acids.[1]

-

Mobile Phase: An isocratic or gradient elution with a mixture of acetonitrile and water is often employed.[1] For example, an 80:20 mixture of acetonitrile:water can be used.[1]

-

Detection: As fatty acids lack a strong chromophore, direct UV detection can be challenging. Derivatization to introduce a UV-active group, such as a p-nitrobenzyl ester, can enhance sensitivity.

-

Validation: It is critical to validate the method by determining recovery rates, which should ideally be ≥90%, using spiked samples.[1] A matrix-matched calibration is also essential to account for potential interference from the biological matrix.[1]

Biological Significance and Potential Applications

While extensive research on the specific biological roles of this compound is limited, its structural similarity to other biologically active fatty acids suggests potential areas of interest. The position of the double bond can significantly impact how the molecule interacts with enzymes and receptors.

The academic significance of this compound lies in its isomerism. The internal position of the double bond and its cis-(Z) or trans-(E) configuration give it distinct physicochemical properties compared to the terminal double bond of its well-studied isomer, 10-undecenoic acid.[1] This makes it a valuable tool for fundamental biochemical research to understand the structure-activity relationships of fatty acids.

Further research is warranted to explore the potential of this compound in areas such as:

-

Metabolic studies: Investigating its role as a substrate or inhibitor of enzymes involved in fatty acid metabolism.

-

Signaling pathways: Determining if it can act as a signaling molecule, similar to other unsaturated fatty acids.

-

Pharmacological activity: Screening for potential therapeutic effects, including antimicrobial or anti-inflammatory properties, which may differ from those of 10-undecenoic acid.

Visualizations

Conclusion

This compound represents an intriguing, yet understudied, monounsaturated fatty acid. While its discovery is linked to the broader history of fatty acid research, specific details of its initial isolation and characterization are not prominent. The synthetic routes to its (Z) and (E) isomers are based on established organic chemistry principles, and analytical methods for its quantification are available. However, a significant gap exists in the understanding of its biological functions, metabolic fate, and potential therapeutic applications, especially in comparison to its well-known isomer, 10-undecenoic acid. This technical guide serves as a foundational resource to stimulate further research into this unique fatty acid, providing the necessary background and methodological considerations for scientists and drug development professionals to explore its potential. Future investigations are crucial to elucidate the distinct biological roles that the specific position of the double bond in this compound may confer.

References

Spectroscopic Profile of 4-Undecenoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Data Presentation

The following tables summarize the key spectroscopic data for 10-undecenoic acid.

Table 1: ¹H NMR Spectroscopic Data of 10-Undecenoic Acid

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 11.5 (approx.) | Singlet (broad) | 1H | -COOH |

| 5.81 | Multiplet | 1H | H-10 |

| 4.95 | Multiplet | 2H | H-11 |

| 2.35 | Triplet | 2H | H-2 |

| 2.04 | Quartet | 2H | H-9 |

| 1.63 | Quintet | 2H | H-3 |

| 1.2-1.4 | Multiplet | 10H | H-4 to H-8 |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data of 10-Undecenoic Acid[1][2]

| Chemical Shift (ppm) | Assignment |

| 180.7 | C-1 (C=O) |

| 139.1 | C-10 (=CH) |

| 114.2 | C-11 (=CH₂) |

| 34.2 | C-2 |

| 33.8 | C-9 |

| 29.3 | Methylene Chain |

| 29.2 | Methylene Chain |

| 29.1 | Methylene Chain |

| 28.9 | Methylene Chain |

| 24.7 | C-3 |

Solvent: CDCl₃. Data is representative and may vary slightly based on experimental conditions.

Table 3: IR Spectroscopic Data of 10-Undecenoic Acid[3]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Strong, Broad | O-H stretch (Carboxylic Acid) |

| 3079 | Medium | =C-H stretch (Vinyl) |

| 2926, 2854 | Strong | C-H stretch (Aliphatic) |

| 1710 | Strong | C=O stretch (Carboxylic Acid) |

| 1641 | Medium | C=C stretch (Alkene) |

| 1465 | Medium | C-H bend (Aliphatic) |

| 991, 909 | Strong | =C-H bend (Vinyl out-of-plane) |

Sample phase: Neat (liquid film).

Table 4: Mass Spectrometry Data of 10-Undecenoic Acid

| m/z | Relative Intensity (%) | Possible Fragment |

| 184 | Variable | [M]⁺ (Molecular Ion) |

| 166 | Variable | [M-H₂O]⁺ |

| 125 | Moderate | [M-C₄H₇O]⁺ |

| 96 | Moderate | [C₇H₁₂]⁺ |

| 83 | High | [C₆H₁₁]⁺ |

| 69 | High | [C₅H₉]⁺ |

| 55 | Base Peak | [C₄H₇]⁺ |

Ionization method: Electron Ionization (EI).

Predicted Spectroscopic Differences for 4-Undecenoic Acid

The primary structural difference between this compound and 10-undecenoic acid is the location of the carbon-carbon double bond. This will lead to predictable changes in their respective spectra:

-

¹H NMR: In this compound, the signals for the vinylic protons would shift from the terminal olefin region (~4.9-5.8 ppm) to a region characteristic of internal olefins (~5.3-5.5 ppm). The protons adjacent to the double bond (at C-3 and C-6) would show complex splitting patterns and chemical shifts around 2.0-2.2 ppm. The distinct terminal vinyl protons of 10-undecenoic acid would be absent.

-

¹³C NMR: The chemical shifts for the sp² hybridized carbons (C-4 and C-5) in this compound would be in the range of 120-135 ppm, typical for an internal double bond. The signals for the terminal vinyl carbons in 10-undecenoic acid (around 114 and 139 ppm) would not be present.

-

IR Spectroscopy: The IR spectrum of this compound would lack the strong out-of-plane =C-H bending vibrations at ~910 and 990 cm⁻¹ that are characteristic of a terminal alkene. Instead, a weaker band around 965 cm⁻¹ (for a trans-alkene) or a band around 675-730 cm⁻¹ (for a cis-alkene) would be expected.

-

Mass Spectrometry: The fragmentation pattern would differ significantly. The double bond at the 4-position would direct cleavage, leading to characteristic fragments resulting from allylic and vinylic bond scissions at different m/z values compared to the fragmentation of the terminal double bond in 10-undecenoic acid.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the fatty acid sample is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0.00 ppm).

-

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or higher field spectrometer. Standard acquisition parameters include a 30-degree pulse angle, a spectral width of 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For quantitative analysis, a longer relaxation delay is used.

-

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument. Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) is required. Proton decoupling is employed to simplify the spectrum and improve the signal-to-noise ratio. A spectral width of 200-220 ppm is typically used.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation (Neat/Liquid Film): A small drop of the liquid fatty acid is placed between two salt plates (e.g., NaCl or KBr). The plates are pressed together to create a thin liquid film.

-

Attenuated Total Reflectance (ATR): Alternatively, a drop of the sample is placed directly onto the ATR crystal (e.g., diamond or zinc selenide). This is a common and convenient method for liquid samples.

-

Data Acquisition: The prepared sample is placed in the FTIR spectrometer. The spectrum is typically recorded from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum (of the clean salt plates or ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

-

Sample Preparation and Introduction: For Gas Chromatography-Mass Spectrometry (GC-MS), the fatty acid is often derivatized to its methyl ester (FAME) to increase volatility. A solution of the FAME in a volatile solvent (e.g., hexane) is injected into the GC. For direct infusion, a dilute solution of the fatty acid in a suitable solvent (e.g., methanol/chloroform) is introduced into the ion source.

-

Ionization: Electron Ionization (EI) at 70 eV is a common method for GC-MS, which produces a characteristic fragmentation pattern. Electrospray Ionization (ESI) is often used for liquid chromatography-mass spectrometry (LC-MS) and can be operated in both positive and negative ion modes.

-

Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions versus their m/z ratio.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide to 10-Undecenoic Acid: Solubility and Stability

This technical guide provides a comprehensive overview of the solubility and stability of 10-undecenoic acid, a versatile unsaturated fatty acid. The information is tailored for researchers, scientists, and drug development professionals, offering quantitative data, detailed experimental protocols, and a visualization of its primary mechanism of action.

Core Properties of 10-Undecenoic Acid

10-Undecenoic acid is an eleven-carbon monounsaturated fatty acid with the chemical formula C11H20O2.[1][2] Derived from the pyrolysis of ricinoleic acid from castor oil, it presents as a colorless to pale yellow liquid or a white crystalline mass.[1][2][3] It is recognized for its antifungal properties and serves as a precursor in the manufacturing of pharmaceuticals, cosmetics, and fragrances.[1][2][4]

Solubility Profile

The solubility of 10-undecenoic acid is a critical parameter for its application in various formulations. It is characterized by its lipophilic nature, rendering it practically insoluble in water but freely soluble in many organic solvents.[3][5]

Table 1: Quantitative Solubility Data for 10-Undecenoic Acid

| Solvent | Solubility | Temperature (°C) |

| Water | 0.0737 mg/mL | 30 |

| Water | Predicted: 0.019 g/L | Not Specified |

| Ethanol (96%) | Freely Soluble | Not Specified |

| Chloroform | Miscible | Not Specified |

| Ether | Miscible | Not Specified |

| Benzene | Miscible | Not Specified |

| Fatty and Essential Oils | Freely Soluble | Not Specified |

Stability Considerations

As an unsaturated fatty acid, 10-undecenoic acid is susceptible to oxidative degradation, particularly at the site of the carbon-carbon double bond.[6] Proper storage and handling are crucial to maintain its integrity.

Key Stability Factors:

-

Oxidation: The double bond is prone to oxidation, which can be accelerated by factors such as heat, light, and the presence of metal ions. This can lead to the formation of peroxides, aldehydes, and other degradation products.[7]

-

Temperature: Elevated temperatures can increase the rate of oxidation.[7] For long-term storage, temperatures of -20°C to -80°C are recommended to minimize degradation.[6][8]

-

Light: Exposure to light, particularly UV radiation, can promote oxidation. Therefore, it should be stored in light-resistant containers.[9]

-

Antioxidants: The addition of antioxidants, such as butylated hydroxytoluene (BHT), can help to prevent oxidative degradation during storage and analysis.[6]

Table 2: Recommended Storage Conditions for Unsaturated Fatty Acids

| Condition | Recommendation | Rationale |

| Temperature | -20°C to -80°C | Minimizes oxidative and enzymatic degradation.[6][8] |

| Atmosphere | Under an inert gas (e.g., nitrogen, argon) | Reduces exposure to oxygen, a key component in oxidation.[10] |

| Light Exposure | Store in light-resistant containers | Prevents photo-oxidation.[9] |

| Additives | Addition of antioxidants (e.g., BHT) | Inhibits the free radical chain reactions of oxidation.[6] |

Experimental Protocols

The following are detailed methodologies for assessing the solubility and stability of 10-undecenoic acid.

Protocol 1: Determination of Solubility

This protocol provides a general framework for determining the solubility of 10-undecenoic acid in various solvents.

Objective: To determine the saturation concentration of 10-undecenoic acid in a given solvent at a specific temperature.

Materials:

-

10-Undecenoic acid

-

Selected solvents (e.g., water, ethanol, chloroform)

-

Volumetric flasks

-

Analytical balance

-

Shaking incubator or magnetic stirrer with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of 10-undecenoic acid to a known volume of the solvent in a sealed flask. This ensures that saturation is reached.

-

Equilibration: Place the flasks in a shaking incubator or on a magnetic stirrer at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to allow the solution to reach equilibrium.

-

Phase Separation: After equilibration, centrifuge the samples at a high speed to pellet the undissolved solute.

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant.

-

Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of 10-undecenoic acid using a validated analytical method such as HPLC or GC.[11][12] A standard curve of known concentrations should be used for accurate quantification.

Protocol 2: Assessment of Oxidative Stability

This protocol outlines a method for evaluating the oxidative stability of 10-undecenoic acid under accelerated conditions.

Objective: To assess the resistance of 10-undecenoic acid to oxidation over time at an elevated temperature.

Materials:

-

10-Undecenoic acid

-

Oven or heating block capable of maintaining a constant temperature (e.g., 60°C)

-

Glass vials with airtight seals

-

Analytical method for quantifying oxidation products (e.g., peroxide value determination, GC-MS for volatile compounds)

Procedure:

-

Sample Preparation: Place a known amount of 10-undecenoic acid into several glass vials.

-

Accelerated Aging: Place the vials in an oven at a constant elevated temperature (e.g., 60°C), a method similar to the Schaal oven test.[7]

-

Time-Point Analysis: At regular intervals (e.g., 0, 24, 48, 72 hours), remove a vial from the oven.

-

Analysis of Degradation: Analyze the sample for indicators of oxidation. This can include:

-

Peroxide Value (PV): Titrimetric or spectrophotometric methods to measure the concentration of hydroperoxides, the primary products of lipid oxidation.[7]

-

Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile secondary oxidation products such as aldehydes and ketones.

-

Iodine Value: To measure the decrease in the degree of unsaturation as oxidation progresses.[7]

-

-

Data Interpretation: Plot the chosen oxidation marker against time to determine the rate of degradation under the tested conditions.

Visualizing the Mechanism of Action

While specific signaling pathways involving 10-undecenoic acid are not extensively documented, its antifungal mechanism of action is well-understood and can be visualized. It primarily acts by disrupting the fungal cell membrane and interfering with key cellular processes.[13]

Caption: Antifungal mechanism of 10-undecenoic acid.

References

- 1. Undecenoic acid | 112-38-9 [chemicalbook.com]

- 2. Undecylenic acid - Wikipedia [en.wikipedia.org]

- 3. Undecylenic Acid - Acme Synthetic Chemicals [acmechem.com]

- 4. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. drugfuture.com [drugfuture.com]

- 6. academic.oup.com [academic.oup.com]

- 7. btsa.com [btsa.com]

- 8. Long-term fatty acid stability in human serum cholesteryl ester, triglyceride, and phospholipid fractions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pharmacopeia.cn [pharmacopeia.cn]

- 10. researchgate.net [researchgate.net]

- 11. tandfonline.com [tandfonline.com]

- 12. Hplc analysis undecenoic acid | Sigma-Aldrich [sigmaaldrich.com]

- 13. What is the mechanism of Undecenoic Acid? [synapse.patsnap.com]

An In-depth Technical Guide to the Thermophysical Properties of Undecenoic Acids

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Experimental thermophysical data for 4-Undecenoic acid is scarce in publicly available literature. The following guide presents the available computed data for this compound and, for comparative purposes, the more extensively documented experimental data for its isomer, 10-Undecenoic acid (also known as undecylenic acid). This information should be used as a reference, and experimental validation for this compound is highly recommended.

Introduction to Undecenoic Acids

Undecenoic acids are monounsaturated fatty acids with the chemical formula C11H20O2. The position of the carbon-carbon double bond distinguishes the different isomers. This compound and 10-Undecenoic acid are two such isomers. While 10-Undecenoic acid, derived from castor oil, has been studied for its antifungal properties and use in the manufacturing of polymers and fragrances, specific research on the thermophysical properties of this compound is limited.[1][2][3] This guide aims to consolidate the available information and provide a framework for its experimental characterization.

Physicochemical and Thermophysical Properties

Quantitative data for undecenoic acid isomers are summarized in the tables below.

Computed Properties of this compound

The following table presents computed properties for this compound, which are predicted through computational models.

| Property | Value | Source |

| Molecular Weight | 184.27 g/mol | [4] |

| XLogP3 | 3.7 | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 8 | [4] |

| Exact Mass | 184.146329876 Da | [4] |

| Monoisotopic Mass | 184.146329876 Da | [4] |

| Topological Polar Surface Area | 37.3 Ų | [4] |

| Heavy Atom Count | 13 | [4] |

Experimental Properties of 10-Undecenoic Acid

This table provides experimentally determined thermophysical properties for 10-Undecenoic acid, which can serve as a valuable reference point.

| Property | Value | Conditions | Source |

| Melting Point | 23-25 °C | [5][6][7] | |

| Boiling Point | 137 °C | at 2 mmHg | [5][6][7] |

| 275 °C | at 760 mmHg (decomposes) | [2][8][9] | |

| Density | 0.912 g/mL | at 25 °C | [5][6][7] |

| Refractive Index | 1.449 | at 20 °C | [5][6][7] |

| Flash Point | 149 °C (300.2 °F) | closed cup | [7] |

| Water Solubility | Insoluble | [5][9] | |

| pKa | 4.78 ± 0.10 | Predicted | [5] |

| LogP | 4 | at 20°C |

Experimental Protocols for Thermophysical Property Determination

While specific experimental protocols for this compound are not available, the following are standard methodologies used for fatty acids.

Melting Point and Enthalpy of Fusion

Method: Differential Scanning Calorimetry (DSC) Protocol:

-

A small, accurately weighed sample (typically 5-10 mg) of the fatty acid is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The temperature of the cell is increased at a constant rate (e.g., 5 °C/min) over a temperature range that encompasses the melting point of the substance.

-

The heat flow to the sample is measured as a function of temperature. The melting point is determined from the onset temperature of the melting peak, and the enthalpy of fusion is calculated from the area of the peak.

Density Measurement

Method for Liquid State: Vibrating tube densitometer. Protocol:

-

The instrument is calibrated using two standards of known density (e.g., dry air and pure water).

-

The liquid sample is introduced into the U-shaped vibrating tube.

-

The oscillation period of the tube is measured, which is directly related to the density of the sample.

-

Measurements are typically performed at various temperatures to determine the temperature dependence of the density.

Method for Solid State: Helium pycnometry.[10] Protocol:

-

A known mass of the solid fatty acid is placed in the sample chamber of the pycnometer.

-

The system is purged with helium gas to remove any air and moisture.

-

Helium is introduced into a reference chamber of known volume to a specific pressure.

-

A valve is opened, allowing the helium to expand into the sample chamber.

-

The final pressure is measured, and the volume of the solid sample is calculated using the principles of the gas law. The density is then determined by dividing the mass of the sample by its volume.[10]

Thermal Conductivity

Method: Transient hot-wire method. Protocol:

-

A thin platinum wire, which serves as both a heating element and a temperature sensor, is immersed in the liquid sample.

-

A constant electric current is passed through the wire, causing its temperature to rise.

-

The rate of temperature increase of the wire is measured over a short period.

-

The thermal conductivity of the surrounding fluid is determined from the relationship between the temperature rise of the wire and the heat supplied.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the characterization of the thermophysical properties of a fatty acid like this compound.

Caption: General workflow for characterizing fatty acid thermophysical properties.

Signaling Pathways and Biological Activity

Currently, there is no specific information available in the scientific literature regarding the signaling pathways directly involving this compound. Research on the biological activities of undecenoic acid isomers has predominantly focused on the antifungal properties of 10-Undecenoic acid.[2][3] It is suggested that many organic fatty acids exert fungicidal or fungistatic actions.[3][11] The mechanism of action is thought to be related to the disruption of fungal cell membranes and inhibition of fatty acid biosynthesis.[2] Further research is needed to elucidate any specific biological roles or signaling pathways of this compound.

Conclusion

This technical guide provides a summary of the known thermophysical properties of undecenoic acids, with a necessary focus on 10-Undecenoic acid due to the current lack of experimental data for this compound. The provided experimental protocols and workflow diagram offer a foundational approach for researchers aiming to characterize the thermophysical properties of this compound. Such data is crucial for its potential applications in drug development, materials science, and other scientific fields. The clear data gap for this compound highlights an opportunity for future research to expand our understanding of this particular fatty acid isomer.

References

- 1. Undecenoic acid | 112-38-9 [chemicalbook.com]

- 2. Undecylenic acid - Wikipedia [en.wikipedia.org]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound | C11H20O2 | CID 5312726 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Undecenoic acid CAS#: 112-38-9 [m.chemicalbook.com]

- 6. 10-Undecenoic acid 98 112-38-9 [sigmaaldrich.com]

- 7. 十一烯酸 natural, ≥97%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.ca [fishersci.ca]

- 9. Undecylenic Acid | C11H20O2 | CID 5634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. altmedrev.com [altmedrev.com]

Unraveling the Synthesis of 4-Undecenoic Acid: A Technical Guide to Putative Biosynthetic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Undecenoic acid, a monounsaturated medium-chain fatty acid, holds potential in various biochemical and pharmaceutical applications. However, its natural biosynthesis is not well-documented, presenting a knowledge gap for its biotechnological production. This technical guide consolidates current understanding of fatty acid biosynthesis and desaturation to propose hypothetical pathways for this compound synthesis. We delve into the enzymatic machinery, present putative quantitative parameters for key enzymes, and provide detailed experimental protocols for the analysis and characterization of these pathways. This document serves as a foundational resource for researchers aiming to elucidate and engineer the biosynthesis of this compound.

Introduction to Fatty Acid Biosynthesis

The fundamental building block for fatty acid synthesis is acetyl-CoA.[1] Through a series of condensation reactions, the hydrocarbon chain is elongated, typically two carbons at a time. The introduction of double bonds into the saturated fatty acid backbone is a critical step in generating unsaturated fatty acids like this compound. This process is primarily carried out by a class of enzymes known as fatty acid desaturases.

Proposed Biosynthesis Pathways for this compound

Given the absence of a definitively characterized pathway for this compound, we propose two plausible hypothetical routes based on established principles of fatty acid metabolism. Both pathways begin with the de novo synthesis of the saturated 11-carbon fatty acid, undecanoic acid.

Pathway 1: Direct Desaturation of Undecanoyl-ACP

This pathway involves the direct desaturation of an 11-carbon saturated fatty acid precursor.

-

De Novo Synthesis of Undecanoic Acid: The synthesis starts with a propionyl-CoA primer instead of the more common acetyl-CoA, leading to an odd-chain fatty acid. Through successive additions of malonyl-CoA by the fatty acid synthase (FAS) complex, undecanoyl-ACP is formed.

-

Desaturation by a Δ⁴-Desaturase: A putative Δ⁴-desaturase would then act on undecanoyl-ACP to introduce a double bond between the fourth and fifth carbons, yielding 4-undecenoyl-ACP. The active fatty acid is then released by a thioesterase.

Pathway 2: Anaerobic-Style Dehydration and Elongation

Some bacteria utilize an oxygen-independent pathway for unsaturated fatty acid synthesis. A similar mechanism could potentially produce this compound.

-

Chain Initiation and Early Elongation: Synthesis begins with acetyl-CoA and proceeds through several rounds of elongation.

-

Dehydration and Isomerization: At a key intermediate stage (e.g., a 6-carbon chain), a specific dehydratase/isomerase could introduce a double bond at a position that, after further elongation, results in the double bond at the C4 position of the final 11-carbon chain.

-

Final Elongation Cycles: The unsaturated intermediate is further elongated to the final 11-carbon length.

Quantitative Data on Related Enzyme Activities

While specific quantitative data for a this compound-producing desaturase is unavailable, we can extrapolate from known desaturases acting on medium-chain fatty acids. The regioselectivity of fatty acid desaturases can be influenced by a few amino acid residues within the active site.[2][3]

| Enzyme Type | Substrate | Product(s) | Km (µM) | Vmax (nmol/min/mg) | Optimal pH | Optimal Temp (°C) | Source Organism |

| Δ⁹-Desaturase | Stearoyl-CoA (18:0) | Oleoyl-CoA (18:1Δ⁹) | 5 - 20 | 10 - 50 | 7.0 - 7.4 | 25 - 35 | Rat Liver Microsomes |

| Δ⁵-Desaturase | Eicosatrienoyl-CoA (20:3n-6) | Arachidonoyl-CoA (20:4n-6) | 20 - 50 | 5 - 15 | 6.8 - 7.2 | 30 - 37 | Human |

| Putative Δ⁴-Desaturase | Undecanoyl-CoA (11:0) | 4-Undecenoyl-CoA (11:1Δ⁴) | Not Determined | Not Determined | Hypothesized Neutral | Hypothesized Mesophilic | Hypothetical |

Note: The data presented for known desaturases are approximate ranges from various studies and should be considered as a reference for the potential characteristics of a putative Δ⁴-desaturase.

Experimental Protocols

4.1. Identification and Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the general steps for the extraction, derivatization, and analysis of fatty acids from a biological sample.[4][5]

Workflow:

Methodology:

-

Lipid Extraction: Total lipids are extracted from the sample using a chloroform:methanol solvent system (e.g., Folch or Bligh-Dyer methods).[5]

-

Saponification: To analyze total fatty acids, the extracted lipids are saponified using a strong base (e.g., KOH in methanol) to release fatty acids from their esterified forms.

-

Derivatization to Fatty Acid Methyl Esters (FAMEs): The free fatty acids are converted to their more volatile methyl esters (FAMEs) by incubation with a methylating agent such as BF₃-methanol or acidic methanol.

-

GC-MS Analysis: The FAMEs are separated on a gas chromatograph equipped with a suitable capillary column (e.g., a polar wax column). The separated compounds are then ionized and detected by a mass spectrometer. Identification is achieved by comparing retention times and mass spectra to known standards.

4.2. In Vitro Fatty Acid Desaturase Assay

This protocol is designed to measure the activity of a putative desaturase enzyme in a microsomal preparation.[6][7][8]

Methodology:

-

Microsome Preparation: The organism or cell line of interest is homogenized, and the microsomal fraction, which contains membrane-bound desaturases, is isolated by differential centrifugation.

-

Assay Reaction: The microsomal preparation is incubated with the substrate (e.g., [1-¹⁴C]-undecanoyl-CoA), a reducing agent (NADH or NADPH), and necessary cofactors in a suitable buffer.[6][8]

-

Reaction Termination and Extraction: The reaction is stopped, and the lipids are extracted as described in the GC-MS protocol.

-

Analysis of Products: The fatty acid products are derivatized to FAMEs and analyzed. If a radiolabeled substrate is used, the products can be separated by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC), and the radioactivity in the unsaturated fatty acid fraction is quantified.[1][8][9][10]

Conclusion and Future Directions